Cas no 130982-43-3 (L-Prolinamide,N-acetyl-D-phenylalanyl-N-[(1R)-4-[(aminoiminomethyl)amino]-1-boronobutyl]-(9CI))

L-Prolinamide,N-acetyl-D-phenylalanyl-N-[(1R)-4-[(aminoiminomethyl)amino]-1-boronobutyl]-(9CI) structure
130982-43-3 structure
Product Name:L-Prolinamide,N-acetyl-D-phenylalanyl-N-[(1R)-4-[(aminoiminomethyl)amino]-1-boronobutyl]-(9CI)
CAS No:130982-43-3
Molecular Formula:C21H33BN6O5
Molecular Weight:460.33492
CID:147447
PubChem ID:122296

L-Prolinamide,N-acetyl-D-phenylalanyl-N-[(1R)-4-[(aminoiminomethyl)amino]-1-boronobutyl]-(9CI) Properties

Names and Identifiers

    • L-Prolinamide,N-acetyl-D-phenylalanyl-N-[(1R)-4-[(aminoiminomethyl)amino]-1-boronobutyl]-(9CI)
    • [(1R)-1-[[(2S)-1-[(2R)-2-acetamido-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid
    • acetylphenylalanyl-prolyl-boroarginine
    • Ac-Phe-pro-boroarg-OH
    • Dup 714
    • Dup-714
    • L-Prolinamide, N-acetyl-D-phenylalanyl-N-(4-((aminoiminomethyl)amino)-1-boronobutyl)-, (S)-
    • N-acetyl-D-phenylalanyl-N-[(1R)-4-[(diaminomethylidene)amino]-1-(dihydroxyboranyl)butyl]-L-prolinamide
    • dup714
    • 130982-43-3
    • DTXSID70156826
    • 1-(2-Acetylamino-3-phenyl-propionyl)-pyrrolidine-2-carboxylic acid (1-dihydroxyboranyl-4-guanidino-butyl)-amide
    • CHEBI:42142
    • SCHEMBL4454615
    • 130982-43-3 (free base)
    • AC-(D)PHE-PRO-BOROARG-OH
    • Q27077128
    • AKOS040748288
    • BDBM50288406
    • BDBM50451005
    • CHEMBL290376
    • N-acetyl-D-phenylalanyl-N-[(1R)-1-borono-4-carbamimidamidobutyl]-L-prolinamide
    • N-acetyl-D-phenylalanyl-N-[(1R)-4-carbamimidamido-1-(dihydroxyboranyl)butyl]-L-prolinamide
    • GTPL8760
    • ((R)-1-((S)-1-((R)-2-Acetamido-3-phenylpropanoyl)pyrrolidine-2-carboxamido)-4-((diaminomethylene)amino)butyl)boronic acid
    • InChIKey: FXFYPTZERULUBS-SQNIBIBYSA-N
    • Inchi: InChI=1S/C21H33BN6O5/c1-14(29)26-16(13-15-7-3-2-4-8-15)20(31)28-12-6-9-17(28)19(30)27-18(22(32)33)10-5-11-25-21(23)24/h2-4,7-8,16-18,32-33H,5-6,9-13H2,1H3,(H,26,29)(H,27,30)(H4,23,24,25)/t16-,17+,18+/m1/s1
    • SMILES: N/C(=N/CCC[C@H](NC([C@@H]1CCCN1C([C@@H](CC1C=CC=CC=1)NC(=O)C)=O)=O)B(O)O)/N

Computed Properties

  • Exact Mass: 460.260549
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 6
  • Rotatable Bond Count: 11
  • Monoisotopic Mass: 460.260549
  • Heavy Atom Count: 33
  • Complexity: 697
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Topological Polar Surface Area: 183

Experimental Properties

  • LogP: 1.71420
  • PSA: 187.85000
  • Refractive Index: 1.619
  • Density: 1.34

L-Prolinamide,N-acetyl-D-phenylalanyl-N-[(1R)-4-[(aminoiminomethyl)amino]-1-boronobutyl]-(9CI) Related Literature

Recommended suppliers
SHANGHAI TAUTO BIOTECH CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
https://en.tautochem.com/
SHANGHAI TAUTO BIOTECH CO., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue